Product packaging for MRS3558(Cat. No.:CAS No. 793695-40-6)

MRS3558

Cat. No.: B609324
CAS No.: 793695-40-6
M. Wt: 463.32
InChI Key: WBUOCDGSBFEIOR-DDDALXFXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Adenosine (B11128) Receptors (ARs) and Their Role in Biological Systems

Adenosine receptors are a class of P1 receptors that mediate the physiological actions of adenosine. nih.govwikipedia.org They are G protein-coupled receptors, characterized by a seven-transmembrane α-helical structure. nih.gov Adenosine is produced both intracellularly and extracellularly, and its extracellular concentrations, which are typically around 300 nM in normal cells, can significantly increase in response to cellular damage, such as inflammation or ischemia. wikipedia.org This elevated adenosine then acts on ARs to exert its effects, often with a cytoprotective function during stress or injury. wikipedia.org

Classification and Distribution of Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

There are four known subtypes of adenosine receptors in humans: A1, A2A, A2B, and A3. Each subtype is encoded by a different gene and exhibits distinct tissue distribution and functional roles. nih.govwikipedia.org

A1 receptors (A1AR): Coupled primarily to Gi/o proteins, their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels through the inhibition of adenylyl cyclase. wikipedia.orgresearchgate.nete-century.us They can also couple to Go proteins, influencing Ca²⁺ release. researchgate.net A1ARs are widely distributed, particularly abundant in the central nervous system (CNS) in areas like the cortex, hippocampus, and cerebellum, where they modulate neurotransmitter release. nih.gov They are also found in the heart, mediating effects like transient heart block. wikipedia.orge-century.us

A2A receptors (A2AAR): Coupled to Gs proteins, their activation stimulates adenylyl cyclase, leading to an increase in cAMP levels. wikipedia.orgresearchgate.nete-century.us A2AARs are highly expressed in the striatum, olfactory tubercle, and nucleus accumbens in the brain, and are also found in the vasculature and platelets. ebi.ac.uk They are involved in regulating neurotransmitter release, coronary blood flow, and have anti-inflammatory effects. wikipedia.orgebi.ac.uk

A2B receptors (A2BAR): Also coupled to Gs proteins and stimulating cAMP production, A2BARs generally have a lower affinity for adenosine compared to A1AR and A2AAR. nih.gove-century.us They can also couple to Gq proteins, stimulating phospholipase activity. wikipedia.orgresearchgate.net A2BARs are less abundant than A2AARs but are linked to processes like asthma and diabetes, and play roles in inflammation and immune responses, particularly under conditions of elevated adenosine. wikipedia.orge-century.us

A3 receptors (A3AR): Similar to A1ARs, A3ARs are primarily coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. wikipedia.orgresearchgate.nete-century.us They can also couple to Gq proteins. researchgate.net The distribution of A3ARs is less widespread than A1AR and A2AAR, with expression observed in tissues such as the lung, liver, brain, aorta, testis, and heart in humans. canfite.comuconn.edu A3ARs are particularly noted for being overexpressed in inflammatory and cancer cells compared to normal cells, making them attractive therapeutic targets. canfite.comuconn.edu

The distinct coupling to G proteins and subsequent modulation of intracellular signaling pathways contribute to the diverse physiological effects mediated by each AR subtype. researchgate.nete-century.us All adenosine receptors are also coupled to mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38 MAPK, and JNK. researchgate.net

Here is a summary of adenosine receptor subtypes and their primary characteristics:

Adenosine Receptor SubtypePrimary G Protein CouplingPrimary Signal TransductionKey Distribution (Human)
A1Gi/o↓ cAMP, ↑ Ca²⁺ releaseCNS (cortex, hippocampus, cerebellum), Heart, Renal
A2AGs↑ cAMPStriatum, Vasculature, Platelets, Immune cells
A2BGs, Gq↑ cAMP, ↑ PhospholipaseLess widespread, linked to inflammation, diabetes
A3Gi, Gq↓ cAMP, ↑ PhospholipaseLung, Liver, Brain, Aorta, Testis, Heart

Ligand Recognition and Signal Transduction Mechanisms of Adenosine Receptors

Adenosine receptors, as GPCRs, bind to adenosine and its analogs at an orthosteric binding site, triggering conformational changes that lead to the activation of associated G proteins. nih.gov The differential affinity of the AR subtypes for adenosine is a key aspect of their function; A1AR and A2AAR generally exhibit high affinity for adenosine, while A2BAR and A3AR show relatively lower affinity. nih.gov

Upon ligand binding, the activated G protein dissociates into α and βγ subunits, which then interact with various intracellular effector proteins, initiating downstream signaling cascades. For Gi-coupled receptors like A1AR and A3AR, the activated Gαi subunit inhibits adenylyl cyclase, reducing the production of cAMP. researchgate.nete-century.us Conversely, for Gs-coupled receptors like A2AAR and A2BAR, the activated Gαs subunit stimulates adenylyl cyclase, increasing cAMP levels. researchgate.nete-century.us The βγ subunits can also directly modulate other effectors, such as ion channels and enzymes.

Beyond the canonical cAMP pathway, ARs also engage other signaling routes, including those involving phospholipase C (PLC), phosphatidylinositol-3-kinase (PI3K), and the MAPK family (ERK1/2, p38, and JNK). researchgate.nettandfonline.com The specific downstream effects are determined by the receptor subtype, the cell type, and the cellular context.

Ligand recognition at ARs involves specific interactions within the binding pocket. Structural studies and mutagenesis have helped identify key residues and regions within the receptors that are critical for binding different classes of ligands, including nucleoside and non-nucleoside agonists and antagonists. nih.gov The conformation of the ligand, particularly the ribose moiety in nucleoside analogs, plays a significant role in determining binding affinity and efficacy. nih.gov

Historical Context of Adenosine Receptor Ligand Discovery and Development

The understanding of purinergic signaling and the role of adenosine as a signaling molecule has evolved over several decades. The concept of purinergic transmission was introduced around 50 years ago, initially focusing on the effects of ATP and other nucleotides. nih.gov In parallel, the effects of adenosine on adenylyl cyclase and their antagonism by compounds like alkylxanthines (e.g., caffeine, theophylline) were being characterized. wikipedia.orgnih.gov Early studies often utilized non-selective ligands, which limited the ability to distinguish the specific contributions of each AR subtype to physiological responses. wikipedia.org

The cloning and characterization of the four adenosine receptor subtypes in the 1990s marked a significant advancement, providing molecular targets for the rational design of more selective pharmacological agents. nih.gov This led to an intense effort to synthesize and evaluate novel compounds with improved affinity and selectivity for individual AR subtypes. researchgate.net The development of selective agonists and antagonists has been crucial for elucidating the distinct functions of A1, A2A, A2B, and A3 receptors in various biological systems and disease states. wikipedia.orgresearchgate.net

Early prototypical A3AR agonists included IB-MECA and its 2-chloro analog, Cl-IB-MECA, which demonstrated reasonable affinity and selectivity for the A3AR and have been widely used as pharmacological probes. uconn.edunih.govunife.it These compounds, being nucleoside derivatives, provided a foundation for further structural modifications aimed at enhancing potency and selectivity.

Identification of MRS3558 as a Selective Pharmacological Tool for Adenosine A3 Receptors (A3AR)

This compound, also known generically as CF502, was synthesized as part of an effort to develop more potent and selective agonists for the A3 adenosine receptor. unife.itcanfite.comnih.gov It belongs to the class of (N)-methanocarba nucleosides, a structural modification where the ribose ring is replaced by a rigid bicyclo[3.1.0]hexane ring system. unife.itcanfite.comnih.gov This structural alteration was designed to constrain the conformation of the nucleoside analog, favoring a conformation that is preferred for binding to the A3AR. canfite.comcanfite.comnih.gov

Research findings have demonstrated that this compound possesses a favorable pharmacological profile as a selective A3AR agonist. It exhibits subnanomolar affinity for the human A3AR. nih.govunife.it Studies have shown that this compound is highly selective for the human A3AR compared to the other adenosine receptor subtypes. For instance, it has been reported to show approximately 897-fold selectivity over the human A1AR and significantly lower affinity for A2A and A2B receptors. unife.it Another study indicated at least 1000-fold selectivity for the human A3AR compared to A1, A2A, and A2B subtypes. nih.gov

The introduction of the bicyclic ring system in this compound, along with specific substitutions on the purine (B94841) ring (such as the 2-chloro and N6-(3-chlorobenzylamino) groups) and the presence of the 5'-N-methyluronamido moiety, contribute to its enhanced affinity and selectivity for the A3AR. canfite.comcanfite.comnih.gov

The high potency and selectivity of this compound for the A3AR have made it a valuable pharmacological tool for researchers investigating the specific roles of this receptor subtype in various physiological and pathological processes. It has been used in both in vitro and in vivo studies to selectively activate A3ARs and explore their downstream effects. nih.govspandidos-publications.comnih.govpsu.edu For example, this compound has been utilized to study the involvement of A3AR in attenuating lung injury and apoptosis in models of ischemia/reperfusion. nih.govpsu.edu Its use has facilitated the understanding of A3AR-mediated signaling pathways, including the modulation of MAPK pathways. nih.govpsu.edu

Here is a table summarizing the binding affinity and selectivity of this compound for human adenosine receptor subtypes:

Receptor Subtype (Human)Binding Affinity (Ki)Selectivity vs. A3ARReference
A1260 nM~897-fold unife.itnih.gov
A2A2300 nMN/A nih.gov
A2B>10000 nMN/A nih.gov
A30.29 - 0.3 nM1-fold nih.govunife.itnih.gov

Note: Selectivity is calculated based on the ratio of Ki for the other subtype to the Ki for A3AR.

The development and characterization of selective ligands like this compound are essential for advancing our understanding of the complex purinergic system and identifying potential therapeutic targets for various diseases where A3AR is implicated.

Properties

CAS No.

793695-40-6

Molecular Formula

C20H20Cl2N6O3

Molecular Weight

463.32

IUPAC Name

(1S,2R,3S,4R,5S)-4-[2-chloro-6-[(3-chlorophenyl)methylamino]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide

InChI

InChI=1S/C20H20Cl2N6O3/c1-23-18(31)20-7-11(20)13(14(29)15(20)30)28-8-24-12-16(25-19(22)26-17(12)28)27(2)10-5-3-4-9(21)6-10/h3-6,8,11,13-15,29-30H,7H2,1-2H3,(H,23,31)/t11-,13-,14+,15+,20+/m1/s1

InChI Key

WBUOCDGSBFEIOR-DDDALXFXSA-N

SMILES

O=C([C@]12[C@@H](O)[C@@H](O)[C@H](N3C=NC4=C(N(C5=CC=CC(Cl)=C5)C)N=C(Cl)N=C34)[C@@]1([H])C2)NC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MRS3558;  MRS 3558;  MRS-3558.

Origin of Product

United States

Pharmacological Characterization and Selectivity Profile of Mrs3558

In Vitro Binding Affinity and Equilibrium Studies

Binding assays are crucial for determining the affinity and selectivity of a ligand for its receptor. These studies typically use radiolabeled ligands to quantify the binding characteristics of a test compound like MRS3558 at various receptor subtypes.

Radioligand binding studies have established this compound as a full agonist with exceptionally high affinity for the human A3 adenosine (B11128) receptor (hA3AR). Reports indicate a binding affinity constant (Ki) in the sub-nanomolar range, with values of 0.29 nM and 0.3 nM being documented for the human A3AR unife.itbenthamscience.com. Further studies have reported a Ki value of 1.0 nM at the rat A3AR, confirming its high affinity across species canfite.com. The (N)-methanocarba ring system is a key structural feature that constrains the molecule in a North (N) ring conformation, which is preferred for binding to the A3AR and contributes to this high affinity benthamscience.com.

The selectivity of this compound is a defining characteristic. Competition binding assays demonstrate that it is remarkably selective for the A3AR over other adenosine receptor subtypes (A1, A2A, and A2B). This compound is reported to be at least 1000-fold selective for the human A3AR compared to the A1, A2A, and A2B subtypes canfite.com.

In studies using rat receptors, the binding affinity was significantly lower for other subtypes, with Ki values of 105 nM at the A1AR and 1080 nM at the A2AAR canfite.com. In a functional assay on cells expressing the human A2BAR, this compound had a very high EC50 value of 11.4 µM, further indicating its poor affinity for this subtype canfite.com. This high degree of selectivity makes this compound a valuable tool for studying the specific physiological roles of the A3AR.

Table 1: Binding Affinity of this compound at Adenosine Receptor Subtypes

Functional Agonism of this compound at Adenosine Receptors

Functional assays are employed to determine the physiological response elicited by a ligand upon binding to its receptor. For this compound, these studies confirm its role as a full agonist at the A3AR, primarily through the modulation of adenylyl cyclase activity.

The A3 adenosine receptor is a member of the G-protein coupled receptor (GPCR) family that signals through the Gαi/o subunit canfite.comnih.gov. Activation of Gαi-coupled receptors leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP into cyclic AMP (cAMP) nih.gov. Consequently, activation of the A3AR by an agonist like this compound results in a decrease in intracellular cAMP levels nih.gov. This mechanism is a hallmark of A3AR signaling and is a key indicator of the functional agonism of a compound.

A standard method to measure the inhibitory effect of a Gαi-coupled receptor agonist is to assess its ability to counteract the effects of a direct adenylyl cyclase activator, such as Forskolin nih.gov. Forskolin is used to elevate intracellular cAMP levels, and an inhibitory agonist will reduce this stimulated accumulation nih.gov.

In a cyclic AMP functional assay using CHO cells stably expressing the human A3AR, this compound demonstrated potent and fully efficacious agonist activity. It inhibited forskolin-stimulated adenylyl cyclase with an EC50 value of 0.38 nM canfite.com. This potency was notably greater than that of the prototypical A3AR agonist Cl-IB-MECA, which had an EC50 of 1.4 nM in the same assay canfite.com.

Table 2: Functional Potency of this compound in cAMP Inhibition Assay

The activation of GPCRs, including those coupled to Gαi and Gαq proteins, can lead to the mobilization of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum, into the cytoplasm creative-bioarray.com. This increase in cytosolic Ca2+ acts as a critical second messenger, triggering a variety of cellular responses creative-bioarray.commdpi.com.

Functional assays that measure changes in intracellular Ca2+ levels are commonly used to screen for and characterize compounds that modulate GPCR activity creative-bioarray.com. These assays typically use cell-permeable, Ca2+-sensitive fluorescent dyes (like Fluo-4) and automated real-time fluorescence plate readers (such as FLIPR) to detect changes in intracellular calcium concentrations upon receptor activation creative-bioarray.comnih.gov. While A3AR activation can potentially influence calcium signaling pathways, specific data from intracellular calcium mobilization assays for this compound were not available in the consulted research.

β-Arrestin Recruitment and Translocation Dynamics

Upon activation, G protein-coupled receptors (GPCRs) like the A3AR not only engage G proteins but also recruit β-arrestin proteins. This interaction is pivotal for receptor desensitization, internalization, and the initiation of a separate wave of G protein-independent signaling. Pharmacological studies have characterized this compound as a full agonist for both the canonical G protein pathway and β-arrestin-mediated signaling researchgate.net.

Functional Selectivity and Biased Agonism of this compound

The concept of functional selectivity, or biased agonism, posits that a ligand can preferentially activate one signaling pathway over another at the same receptor frontiersin.org. This phenomenon has significant implications for drug design, offering the potential to develop compounds that selectively engage therapeutic pathways while avoiding those that lead to adverse effects. The A3AR is known to signal through multiple pathways, making it a key subject for studies on biased agonism nih.govnih.gov.

Differentiation of G Protein-Dependent Versus G Protein-Independent Signaling Pathways

The A3AR primarily couples to Gαi/o proteins, and its activation leads to the canonical G protein-dependent signaling pathway: the inhibition of adenylyl cyclase activity, resulting in decreased intracellular levels of cyclic AMP (cAMP) nih.gov. However, like many GPCRs, the A3AR can also signal through G protein-independent mechanisms, which are often mediated by β-arrestins nih.govnih.gov. Once recruited to the activated receptor, β-arrestins can act as scaffolds for various signaling proteins, initiating distinct cellular responses nih.gov.

Increasing evidence suggests that GPCRs can function in a G protein-independent manner, and this can sometimes be influenced by agonist concentration cornell.eduembopress.orgembopress.org. For A3AR, the recruitment of β-arrestin is a key G protein-independent event that can be pharmacologically profiled nih.gov. This compound has been shown to be a full agonist for both the Gαi-dependent pathway (cAMP inhibition) and the β-arrestin recruitment pathway, indicating its ability to effectively initiate both major signaling cascades downstream of A3AR activation researchgate.netnih.gov.

Ligand-Directed Signaling Bias at A3AR Mediated by this compound

A central question in the pharmacological profiling of A3AR ligands is whether they exhibit bias toward either the G protein or β-arrestin pathway. Extensive research profiling a series of (N)-methanocarba nucleoside derivatives at the human A3AR has provided clear insights into the signaling profile of this compound nih.gov. In these studies, which measured signaling across multiple pathways (including cAMP inhibition, calcium mobilization, and phosphorylation of ERK1/2 and Akt), this compound was found to be a notable exception among its structural analogs nih.gov.

While a number of the (N)-methanocarba derivatives exhibited significant bias toward specific pathways when compared to the reference agonist IB-MECA, this compound displayed no significant bias nih.gov. It acts as a balanced, full agonist across both G protein-dependent and β-arrestin-dependent pathways researchgate.net. This lack of bias distinguishes it from other compounds that may act as antagonists for G protein signaling while simultaneously serving as partial agonists for β-arrestin translocation researchgate.net. The unbiased nature of this compound makes it a valuable tool for studying the integrated physiological consequences of activating both major A3AR signaling arms.

Comparative Pharmacological Profiling of this compound with Other A3AR Ligands

To fully understand the pharmacological character of this compound, it is essential to compare it with other well-characterized A3AR ligands, particularly the prototypical agonists IB-MECA and Cl-IB-MECA.

Comparison with Prototypical A3AR Agonists (e.g., IB-MECA, Cl-IB-MECA)

IB-MECA and Cl-IB-MECA are potent and selective A3AR agonists that are widely used as standard research tools and have been investigated in clinical trials tocris.com. Pharmacologically, this compound shares a key characteristic with these compounds: all three are classified as full agonists for both Gαi-mediated cAMP inhibition and β-arrestin recruitment pathways researchgate.net.

However, subtle differences exist. As previously noted, this compound may induce β-arrestin translocation at a faster rate than IB-MECA and Cl-IB-MECA acs.org. Furthermore, while Cl-IB-MECA is generally considered a full agonist, some studies have classified it as a partial agonist in certain functional assays, such as calcium mobilization, while it remains a full agonist for cAMP inhibition and β-arrestin recruitment nih.gov. In contrast, studies on this compound have consistently characterized it as a balanced agonist without significant bias when compared directly with the reference agonist IB-MECA nih.gov.

CompoundClassificationGαi Pathway (cAMP Inhibition)β-Arrestin PathwaySignaling Bias
This compound(N)-methanocarba derivativeFull AgonistFull AgonistNo significant bias reported researchgate.netnih.gov
IB-MECAPrototypical A3AR AgonistFull AgonistFull AgonistReference for bias studies nih.gov
Cl-IB-MECAPrototypical A3AR AgonistFull AgonistFull AgonistGenerally balanced, but can show pathway-dependent partial agonism researchgate.netnih.gov

Assessment of Cross-Reactivity with Non-Purinergic Receptors

The selectivity of a ligand is a critical aspect of its pharmacological profile. While the A3AR is the primary target of this compound, its potential interaction with other, non-purinergic receptors is an important consideration for its utility as a specific pharmacological tool. Research on A3AR ligands often focuses on selectivity within the adenosine receptor family (A1, A2A, A2B, and A3) due to structural similarities. The development of highly selective A3AR agonists like MRS5980 has been a focus in the field mdpi.com.

Currently, the publicly available scientific literature extensively details the activity of this compound at the A3AR and its signaling pathways, but provides limited specific data regarding its cross-reactivity with a broad panel of non-purinergic receptors acs.org. The characterization of off-target effects often requires extensive screening campaigns against large receptor panels, and such data for this compound is not widely reported nih.govmdpi.comnih.govresearchgate.net. Therefore, while its potent and specific activity at the A3AR is well-established, its broader off-target profile remains an area for further investigation.

Molecular Mechanisms of Action of Mrs3558

Receptor-Ligand Interaction Dynamics of MRS3558 with A3AR

The interaction between this compound and the A3AR is characterized by high affinity and selectivity, driven by specific structural features of the ligand and the binding site of the receptor nih.govnih.govingentaconnect.comnih.govnih.gov.

Conformational Preferences of the A3AR upon this compound Binding

The introduction of the rigid bicyclo[3.1.0]hexane ring system in this compound, in place of the flexible ribose ring found in endogenous adenosine (B11128), plays a crucial role in its interaction with the A3AR nih.govnih.gov. This bicyclic structure locks the molecule into a specific conformation, identified as the North conformation of the ribose ring, which is the preferred conformation for binding to the A3AR nih.govingentaconnect.comnih.govcanfite.comresearchgate.net. Molecular modeling studies suggest that the binding of rigid (N)-methanocarba nucleoside derivatives like this compound can induce significant conformational changes in the A3AR, potentially involving an outward movement of transmembrane domain 2 (TM2) psu.edu. This conformational shift may contribute to the stabilization of specific A3AR conformations associated with biased agonism psu.edu.

Downstream Intracellular Signaling Cascades Modulated by this compound

Upon binding and activating the A3AR, this compound modulates several intracellular signaling pathways, contributing to its observed biological effects. The A3AR is primarily coupled to Gi/o proteins, leading to the inhibition of adenylate cyclase activity wikipedia.orgpsu.edu. However, it also modulates other G protein-dependent and independent pathways psu.edu.

Activation of Mitogen-Activated Protein Kinases (MAPKs): ERK1/2, JNK, p38

A3AR activation has been shown to modulate MAPK signaling pathways, including ERK1/2, JNK, and p38 nih.govnih.govnih.govscispace.comkoreamed.org. Studies investigating the effects of this compound in models of lung injury observed increases in phosphorylated JNK, p38, and ERK1/2 levels following reperfusion nih.govnih.gov. Pretreatment with A3AR agonists, including this compound, upregulated phosphorylated ERK1/2 levels but did not modify phosphorylated JNK and p38 levels in this context nih.govnih.gov. This suggests that A3AR activation, potentially by this compound, specifically upregulates ERK1/2 signaling nih.govnih.govnih.gov. The upregulation of phosphorylated ERK1/2 by A3AR activation is suggested to play a role in A3AR-mediated protection nih.govnih.gov.

Regulation of PI3K/Akt Signaling Pathways

The PI3K/Akt signaling pathway is another key cascade modulated by A3AR agonists nih.govnih.govcanfite.comscispace.comresearchgate.netfrontiersin.orgwikipedia.org. In tumor lesions and inflammatory cells, A3AR agonists have been shown to downregulate the expression levels of PKB/Akt (also known as Akt) canfite.com. This downregulation of the PI3K/Akt pathway is implicated in the anti-inflammatory and anticancer effects of A3AR agonists nih.govcanfite.com. Specifically, treatment with A3AR agonists like CF502 (which is related to this compound) has been shown to downregulate PI3K, PKB/Akt, IKK, and IκB in synoviocytes, leading to decreased NF-κB levels nih.gov.

Modulation of NF-κB Signaling Pathway

The NF-κB signaling pathway is significantly modulated by A3AR agonists, contributing to their anti-inflammatory and anticancer effects nih.govnih.govcanfite.comwikipedia.orgmedchemexpress.com. A3AR agonists induce these effects, in part, by modulating the NF-κB signal transduction pathway nih.govcanfite.com. In tumor lesions treated with A3AR agonists, expression levels of NF-κB signaling proteins were downregulated canfite.com. The anti-inflammatory activity of A3AR agonists involves the deregulation of the NF-κB signaling pathway, which leads to the inhibition of pro-inflammatory cytokines and can result in apoptosis of inflammatory cells nih.govcanfite.com. Bioinformatic studies support the role of NF-κB in regulating A3AR expression levels, as NF-κB binding sites are present in the A3AR promoter nih.gov. Activation of A3AR with specific agonists can lead to a downregulation of A3AR expression levels, potentially due to decreased NF-κB levels nih.gov.

Data Table:

Signaling PathwayEffect of A3AR Agonists (including this compound)Relevant Proteins/Factors Modulated (Examples)
MAPK: ERK1/2Upregulation of phosphorylationERK1, ERK2
MAPK: JNKNo significant modification observedJNK
MAPK: p38No significant modification observedp38
PI3K/AktDownregulation of expression/activityPI3K, PKB/Akt (Akt)
NF-κBDownregulation of activity/levelsNF-κB, IKK, IκB, TNF-α, IL-6, IL-12, MIPs

Mechanisms of Cellular Response Induced by this compound

Induction of Apoptosis in Specific Cell Types (e.g., Inflammatory Cells, Cancer Cells)

A key mechanism by which this compound exerts its therapeutic effects is through the induction of apoptosis (programmed cell death) in specific cell populations, notably inflammatory cells and certain cancer cells nih.govnih.govcanfite.comcanfite.comnih.govcanfite.comuconn.eduspandidos-publications.compsu.edu. This targeted induction of apoptosis contributes to the resolution of inflammation and the inhibition of tumor growth nih.govcanfite.com.

The induction of apoptosis by this compound is linked to the modulation of several intracellular signaling molecules. Research indicates that A3AR activation can lead to the upregulation of pro-apoptotic proteins such as Bax, Bad, cytochrome-c, and caspase-3 nih.govcanfite.comuconn.eduspandidos-publications.com. For instance, studies in hepatocellular carcinoma models have demonstrated increased expression of BAD, BAX, and Caspase-3 upon treatment with an A3AR agonist, suggesting apoptosis as a mechanism for tumor growth inhibition canfite.comuconn.edu. Activation of caspase-3 is a critical step in the execution phase of apoptosis nih.govspandidos-publications.com.

Furthermore, the anti-inflammatory mechanism mediated via the A3AR involves the induction of apoptosis of inflammatory cells nih.govcanfite.compsu.edu. This effect is often associated with the deregulation of the NF-κB signaling pathway, which plays a crucial role in the survival of inflammatory cells nih.govnih.govcanfite.comcanfite.comnih.govcanfite.comuconn.edupsu.edu. By inhibiting NF-κB activity, this compound can shift the balance towards pro-apoptotic signaling in these cells.

Interestingly, while inducing apoptosis in inflammatory and cancer cells, A3AR agonists like this compound have been shown to protect normal cells, such as hepatocytes and retinal ganglion cells, from apoptosis in certain contexts nih.govnih.govspandidos-publications.com. This differential effect on pathological versus normal cells is a significant advantage and is thought to be related to the differential expression levels of the A3AR and potentially different downstream signaling pathway utilization in different cell types nih.gov.

Regulation of Pro-Inflammatory Cytokine Expression (e.g., TNF-α, IL-6)

Another critical mechanism of action of this compound is the regulation, specifically the inhibition, of pro-inflammatory cytokine expression nih.govcanfite.comcanfite.comnih.govuconn.edupsu.edufrontiersin.orgresearchgate.net. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of inflammation and contribute to the pathogenesis of various inflammatory diseases and cancers canfite.comnih.govfrontiersin.org.

The anti-inflammatory effects of this compound mediated through A3AR activation are strongly linked to the deregulation of the NF-κB signaling pathway nih.govnih.govcanfite.comcanfite.comnih.govcanfite.comuconn.edupsu.edu. NF-κB is a transcription factor that controls the expression of numerous genes involved in the inflammatory response, including those encoding TNF-α and IL-6 nih.govcanfite.comnih.govuconn.edu. By inhibiting the activation or nuclear translocation of NF-κB, this compound reduces the transcriptional activity of these pro-inflammatory cytokines nih.govcanfite.comcanfite.comnih.govuconn.edupsu.edu.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies of Mrs3558 and Its Analogues

Design and Synthesis of MRS3558 Derivatives for Optimized A3AR Activity

The design and synthesis of this compound derivatives have focused on modifying key regions of the molecule to enhance A3AR affinity, selectivity, and functional efficacy. This compound itself incorporates several features known to favor A3AR interaction, including a rigid bicyclo[3.1.0]hexane ring system (a ribose mimetic), a substituted adenine (B156593) moiety, and a 4'-methylamide group. researchgate.netingentaconnect.comnih.gov

Chemical Modifications at the Ribose Mimetic (e.g., (N)-Methanocarba Ring System)

A key structural modification in this compound and its analogues is the replacement of the flexible ribofuranose ring with a rigid bicyclo[3.1.0]hexane, known as the (N)-methanocarba ring system. researchgate.netingentaconnect.comnih.govnih.gov This modification preorganizes the molecule into a conformation (specifically, the North (N)-envelope conformation) that is preferred for binding to the A3AR, leading to enhanced affinity and selectivity compared to flexible riboside derivatives. researchgate.netingentaconnect.comnih.gov While the (N)-methanocarba substitution alone can enhance affinity, the addition of a 5'-N-methyluronamide moiety (such as the 4'-methylamide in this compound) is important for preserving full agonism at the A3AR. researchgate.netnih.gov Studies have shown that truncation of the 5'-CH2OH moiety in (N)-methanocarba nucleosides, while retaining other features, can convert A3AR agonists into antagonists, highlighting the critical role of this region and associated groups in determining efficacy. nih.govacs.orgresearchgate.net

Substituent Effects on Adenine Moiety (e.g., N6-Benzyl, 2-Chloro)

Modifications at the adenine moiety, particularly at the N6 and C2 positions, significantly influence A3AR activity. The presence of a substituted benzyl (B1604629) group at the N6 position, such as the 3-chlorophenylmethylamino group in this compound, is a key feature for high affinity and selectivity at the A3AR. researchgate.netingentaconnect.comnih.gov Various N6-alkyl and arylalkyl groups have been explored, with specific substituents favoring A3AR affinity. acs.org

Substitution at the C2 position also plays a crucial role. The 2-chloro substituent in this compound contributes to its potency. nih.govnih.gov Enlarged substituents at the C2 position, such as rigid C2-arylalkynyl groups, have been shown to be tolerated and can even enhance affinity and influence the kinetic profile and biased signaling of (N)-methanocarba derivatives. nih.govresearchgate.netcore.ac.uknih.gov For instance, replacing the 2-Cl substituent of this compound with a bulkier phenylethynyl group (as in MRS5655) decreased affinity but increased the Kinetic Rate Index (KRI). nih.gov The combination of favorable N6 groups (like methyl or substituted benzyl) and rigid C2-arylethynyl substituents in (N)-methanocarba nucleosides generally results in high affinity and selectivity at the A3AR. core.ac.uk

Impact of 4'-Methylamide Moiety on Functional Efficacy

The 4'-methylamide moiety (equivalent to a 5'-N-methyluronamide in standard nucleoside numbering for this bicyclic system) is crucial for the functional efficacy of (N)-methanocarba A3AR agonists like this compound. researchgate.netnih.gov Research indicates that while the (N)-methanocarba substitution enhances affinity, the presence of the 5'-uronamide moiety is necessary to maintain full agonism at the A3AR. researchgate.netnih.gov The corresponding analogues lacking this 5'-uronamide group (i.e., having a 5'-alcohol) tend to act as antagonists at the A3AR. nih.gov This highlights the importance of the 4'-methylamide group in mediating the conformational changes required for receptor activation and subsequent downstream signaling.

Characterization of Structure-Kinetic Relationships

Beyond equilibrium binding affinity (Ki), the kinetic parameters of ligand-receptor interaction, namely the association rate (kon) and dissociation rate (koff), and the resulting ligand residence time (RT = 1/koff), are increasingly recognized as important determinants of in vivo efficacy and duration of action. nih.govuniversiteitleiden.nlresearchgate.net SKR studies of this compound and its analogues have provided valuable insights into how structural modifications influence these kinetic parameters at the A3AR.

Influence of Structural Modifications on Association (kon) and Dissociation (koff) Rates

Studies using competition association assays have allowed for the determination of the association (kon) and dissociation (koff) rates for this compound and its analogues at the human A3AR. nih.gov These studies revealed that structural modifications can differentially impact kon and koff. For example, while the affinity (Ki) of this compound and MRS5655 (a 2-phenylethynyl analogue of this compound) differed, their association rate constants were found to be similar. nih.gov This suggests that the difference in affinity is primarily driven by differences in the dissociation rate.

Generally, longer residence times at the A3AR have been associated with structural features such as the rigid methanocarba ring system and enlarged substituents at the adenine N6 and C2 positions. nih.gov These modifications appear to stabilize the ligand-receptor complex, leading to slower dissociation rates.

Correlation of Ligand Residence Time with Functional Potency

The correlation between ligand residence time and functional potency or duration of action is an important aspect of SKR. For A3AR agonists, a longer residence time is often associated with more sustained receptor activation and potentially enhanced or prolonged functional effects. nih.govresearchgate.net While this compound is a potent agonist with high affinity, studies comparing it to other agonists like IB-MECA and Cl-IB-MECA in β-arrestin translocation assays showed that this compound induced translocation significantly faster. acs.orgnih.govnih.gov This suggests that kinetic differences, even among potent agonists, can influence the dynamic interaction with downstream signaling pathways like arrestin recruitment.

Further research on this compound analogues with varied kinetic profiles has aimed to explore the link between residence time and in vivo efficacy, particularly in models relevant to the therapeutic potential of A3AR agonists. researchgate.netnih.gov These studies contribute to the understanding of how optimizing binding kinetics, in addition to affinity, can lead to the development of ligands with improved pharmacological profiles.

Here is a summary of some binding affinity and kinetic data for this compound and selected analogues:

CompoundPubChem CIDhA3AR Ki (nM)hA3AR kon (10⁵ M⁻¹s⁻¹)hA3AR koff (10⁻³ s⁻¹)hA3AR Residence Time (s)Notes
This compound112482401.0 nih.gov5.7 ± 0.8 nih.gov0.57 ± 0.07 nih.gov1754 [calculated]Potent, selective agonist nih.gov
MRS5655-3.6 nih.gov4.0 ± 0.8 nih.gov1.49 ± 0.16 nih.gov671 [calculated]2-phenylethynyl analogue of this compound nih.gov
MRS5980695727160.72 nih.govmedchemexpress.com---Highly selective A3AR agonist researchgate.netnih.gov
2-Cl-IB-MECA30358503.5 nih.gov---Prototypical A3AR agonist nih.govnih.gov

Note: Calculated Residence Time (RT) = 1 / koff. Some data points were not available in the provided snippets.

This table illustrates how structural changes can affect both affinity and kinetic parameters, guiding the design of A3AR ligands with desired pharmacological properties.

Molecular Modeling and Computational Approaches in SAR of this compound

Molecular modeling and computational techniques are integral tools in the SAR analysis of this compound and its analogues, providing insights into ligand-receptor interactions at an atomic level nih.gov. These methods complement experimental studies by predicting binding modes, assessing the stability of complexes, and facilitating the identification of potential new ligands.

Ligand Docking and Molecular Dynamics Simulations of this compound-A3AR Complex

Ligand docking is a computational method used to predict the preferred orientation, or pose, of a ligand when bound to a receptor, such as the A3AR psu.edu. This technique helps to understand how specific functional groups of a ligand interact with residues in the receptor's binding pocket. Studies involving this compound and its analogues have utilized molecular docking to explore their binding to A3AR homology models psu.eduresearchgate.net. Docking simulations have been performed using software packages like Glide, with grids centered on key residues within the adenosine (B11128) receptor binding pocket, including Phe (EL2), Asn (6.55), Trp (6.48), and His (7.43) psu.edu.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the study of conformational changes and the stability of the interaction nih.govnih.govmdpi.comrsc.org. MD simulations have been employed to investigate the activation mechanisms of the A3AR nih.govnih.gov. For instance, MD studies have explored the response of human A3AR homology models embedded in membrane environments to the presence of ligands nih.gov. These simulations can reveal dynamic changes in receptor residues, such as the behavior of Trp243, which may correlate with receptor activation states depending on whether an agonist or inverse agonist is bound nih.gov. By simulating the this compound-A3AR complex, researchers can gain deeper insights into the dynamic nature of its binding and the subsequent conformational changes in the receptor that lead to activation.

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling is a computational technique that identifies the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) of a molecule that are necessary for its biological activity nih.govnih.gov. These models can be derived from the structure of known active ligands (ligand-based) or from the structure of the receptor binding site (structure-based) nih.govmedsci.org. Structure-based pharmacophore models are particularly useful when detailed information about a large number of active ligands is limited, as they extract information directly from the receptor medsci.org.

Research Applications of Mrs3558 As a Pharmacological Probe

Investigation of A3AR Function in Cellular Models

Studies employing MRS3558 in cellular models have provided valuable insights into the specific functions of the A3AR in various cell types, particularly those involved in immune responses, neurobiology, and oncology.

Role in Immune and Inflammatory Cell Biology (e.g., Fibroblast-like Synoviocytes)

The A3AR is highly expressed in inflammatory cells, including fibroblast-like synoviocytes (FLS), which are key mediators of joint damage in conditions like rheumatoid arthritis (RA). nih.govcanfite.comaging-us.comscielo.brtums.ac.ir Research using this compound (also known as CF502) has demonstrated its ability to modulate the activity of FLS. Studies have shown that this compound can induce a dose-dependent inhibitory effect on the proliferation of FLS derived from RA patients. nih.govcanfite.com

Mechanistic studies indicate that this inhibitory effect is mediated through the de-regulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govcanfite.com Treatment with this compound has been shown to decrease the expression levels of key signaling proteins downstream of A3AR activation, including phosphatidylinositol 3-kinase (PI3K), phosphorylated protein kinase B (PKB)/Akt, IκB kinase (IKKα/β), and IκB. nih.govcanfite.com This ultimately leads to a downregulation of NF-κB and inhibition of pro-inflammatory cytokines like TNF-α. nih.govcanfite.compsu.edu

Cellular TargetEffect of this compound TreatmentKey Signaling Pathway ModulationRelevant Citations
Fibroblast-like SynoviocytesInhibits proliferationDownregulation of PI3K, p-PKB/Akt, IKKα/β, IκB; Inhibition of NF-κB and TNF-α nih.govcanfite.compsu.edu

Studies in Neurobiology: Neuronal Signaling and Neuroprotection (e.g., Retinal Ganglion Cells)

A3AR agonists, including this compound, have been investigated for their potential neuroprotective effects, particularly in the context of retinal ganglion cells (RGCs). canfite.comspandidos-publications.comresearchgate.netamedeolucente.itmdpi.comresearchgate.net RGCs are vulnerable to damage in various neurodegenerative conditions, such as glaucoma. spandidos-publications.comamedeolucente.itmdpi.com

Studies have shown that activation of the P2X7 receptor on RGCs can lead to increased intracellular Ca2+ levels and induce cell apoptosis. spandidos-publications.com this compound has been demonstrated to prevent the death of ganglion cells following the activation of the P2X7 receptor in both in vitro and in vivo experimental models. spandidos-publications.com This suggests a neuroprotective role for A3AR activation mediated by this compound in preserving RGC survival. spandidos-publications.comresearchgate.net

Cellular TargetEffect of this compound TreatmentMechanism/Associated FactorRelevant Citations
Retinal Ganglion CellsPrevents apoptosisInhibition of P2X7 receptor-induced cell death spandidos-publications.com

Mechanistic Studies in Oncological Research (e.g., Apoptosis Induction in Cancer Cell Lines)

The overexpression of A3AR in various cancer cells has led to investigations into the potential of A3AR agonists as anticancer agents. unife.itcanfite.comnih.gov While some studies have focused on other A3AR agonists like IB-MECA, the principle of A3AR activation leading to apoptosis in cancer cell lines is a key area of research. nih.govnih.govarchivesofmedicalscience.comekb.egfrontiersin.org

Research indicates that activation of the A3AR can lead to the modulation of signaling proteins that regulate cell survival and apoptosis. nih.govcanfite.com Although specific detailed findings on this compound's direct induction of apoptosis in various cancer cell lines were not extensively detailed in the provided search results, the broader context of A3AR agonist research suggests this as a relevant area. For example, A3AR agonists have been shown to de-regulate the NF-κB signaling pathway, which is involved in controlling apoptosis in inflammatory and potentially cancer cells. nih.govnih.govcanfite.com

Cellular TargetProposed MechanismRelevant Citations (General A3AR agonist context)
Cancer Cell LinesDe-regulation of NF-κB signaling pathway, leading to apoptosis nih.govnih.govcanfite.comnih.govnih.govekb.eg

Elucidation of A3AR-Mediated Processes in Preclinical Animal Models

Preclinical animal models are crucial for understanding the in vivo effects of A3AR activation by pharmacological probes like this compound and for exploring their therapeutic potential in complex disease settings.

Anti-Inflammatory Mechanisms in Arthritis Models (e.g., Adjuvant-Induced Arthritis)

Animal models of arthritis, such as adjuvant-induced arthritis (AIA) in rats, are widely used to study the pathogenesis of RA and evaluate potential therapeutic interventions. nih.govaging-us.compsu.edu The A3AR is known to be highly expressed in the inflamed synovial tissue and peripheral blood mononuclear cells (PBMCs) of animals with AIA. nih.govnih.govcanfite.com

Studies using this compound (CF502) in AIA rat models have demonstrated a marked amelioration of the clinical and pathological manifestations of the disease. nih.govpsu.edu The anti-inflammatory effect is associated with the agonist's ability to decrease the expression levels of key signaling molecules in the NF-κB pathway, similar to the observations in cellular models. nih.govpsu.edu This includes the downregulation of PI3K, PKB/Akt, IKKα/β, and IκB, resulting in reduced NF-κB activity and inhibition of TNF-α. nih.govpsu.edu

Animal ModelEffect of this compound TreatmentKey Molecular Changes ObservedRelevant Citations
Adjuvant-Induced Arthritis (Rats)Amelioration of clinical and pathological manifestationsDecreased expression of PI3K, PKB/Akt, IKKα/β, IκB; Downregulation of NF-κB; Inhibition of TNF-α nih.govpsu.edu

Cardioprotective and Organoprotective Effects in Ischemia-Reperfusion Injury Models (e.g., Lung, Skeletal Muscle)

Ischemia-reperfusion (I/R) injury is a significant cause of tissue damage in various organs, including the lung and skeletal muscle. acs.orgnih.govnih.govscielo.org.comdpi.comscielo.br Research has explored the protective effects of A3AR agonists in these models.

This compound has been reported to be effective in protecting skeletal muscle against I/R injury in mouse models. acs.org This protective effect highlights the potential of A3AR activation in mitigating tissue damage caused by the restoration of blood flow after a period of ischemia. acs.orgnih.govmdpi.com

While the provided search results specifically mention this compound's effect in skeletal muscle I/R, the broader context of A3AR agonist research indicates protective effects in other organs like the lung and heart I/R injury models as well. nih.govnih.govscielo.brscispace.com For instance, administration of an A3AR antagonist (MRS1191) completely abolished the protection of the lungs induced by this compound, demonstrating the specific activation of the A3AR by the agonist in this context. nih.gov The suggested mechanism involves the up-regulation of the ERK pathway. nih.gov

Organ ModelEffect of this compound TreatmentProposed MechanismRelevant Citations
Skeletal Muscle (Mouse)Protection against I/R injuryNot specified in detail acs.org
Lung (Animal Model)Protection against I/R injuryUp-regulation of the ERK pathway nih.gov

Investigation of A3AR in Pain and Anesthesia Research

This compound is recognized as suitable for research in the fields of neuropathic pain and anesthesia due to its potent and selective agonism at A3AR. medchemexpress.commedchemexpress.cn Studies have utilized this compound to investigate the role of A3AR in modulating pain pathways and anesthetic effects. The compound exhibits high affinity for both human and rat A3AR, with reported Ki values of 0.6 nM for humans and 0.9 nM for rats. medchemexpress.commedchemexpress.cn These binding affinities highlight its potential as a probe for studying A3AR-mediated effects in relevant animal models used in pain and anesthesia research. medchemexpress.com

TargetSpeciesKi Value (nM)
A3ARHuman0.6
A3ARRat0.9

Table 1: Binding Affinity of this compound for A3AR medchemexpress.commedchemexpress.cn

Development of Radiolabeled this compound Analogues for Receptor Imaging

The development of radiolabeled ligands is crucial for positron emission tomography (PET) imaging of receptors, allowing for the visualization and quantification of receptor distribution and occupancy in vivo. researchgate.netnih.gov Radiolabeled analogues of high-affinity A3AR ligands, including those structurally related to this compound, have been developed as potential radiotracers for PET. researchgate.net The synthesis of bromine-76-radiolabeled analogues of high-affinity A3AR nucleoside ligands has been reported, with radiosyntheses accomplished through oxidative radiobromination. researchgate.net While this compound itself is not explicitly mentioned as being radiolabeled in the provided snippets, the successful development of radiolabeled analogues of similar high-affinity A3AR ligands, such as MRS3581 and MRS5147, demonstrates the feasibility of creating such probes based on this class of compounds. researchgate.net These radiolabeled analogues have shown high affinity and specific binding at the human A3AR in vitro and have been evaluated in biodistribution studies in rats to assess their potential for imaging A3AR-rich tissues. researchgate.net The development of such radiolabeled probes is instrumental in characterizing adenosine (B11128) receptor subtypes and studying their behavior in various physiological and pathophysiological conditions. researchgate.net

Methodological Considerations in Mrs3558 Research

In Vitro Experimental Paradigms

In vitro studies provide a controlled environment to investigate the direct effects of MRS3558 on cells expressing the A3AR, allowing for detailed analysis of receptor binding, activation, and initial signaling events.

Various cell culture models are employed to study this compound and its interaction with the A3AR. Cell lines are often engineered to express the human A3AR (hA3AR) to facilitate the study of receptor-specific effects. Examples include Chinese Hamster Ovary (CHO) cells expressing the recombinant human A3AR and HEK 293T cells stably expressing hA3AR. nih.govnih.govacs.org These models are essential for conducting functional assays that measure the consequences of A3AR activation by this compound.

Functional assays commonly used include cyclic AMP (cAMP) accumulation assays, which assess the ability of this compound to inhibit adenylate cyclase activity, a canonical signaling pathway for A3ARs which primarily couple to Gi/o proteins. nih.govnih.goviomcworld.org β-arrestin translocation assays are also utilized to study the recruitment of β-arrestin to the activated receptor, providing insights into G protein-independent signaling or biased agonism. nih.govresearchgate.net Studies have shown that this compound induces β-arrestin translocation, in some cases significantly faster than other A3AR agonists like IB-MECA and Cl-IB-MECA, with high efficacy. nih.govresearchgate.net NanoBiT functional complementation assays, which monitor the recruitment of proteins like βarr2 or engineered miniGαi to the activated receptor, represent another approach to functionally characterize A3AR ligands like this compound. acs.org Additionally, the phosphorylation status of key signaling molecules such as ERK1/2 and Akt 1/2/3 can be assessed in cell culture models following treatment with this compound. nih.govnih.gov

Biochemical assays are critical for analyzing the intracellular signaling pathways modulated by this compound. Western blotting is a widely used technique to detect and quantify specific proteins, including the activated, phosphorylated forms of proteins involved in signaling cascades. bitesizebio.comabcam.com This is particularly useful for studying the effects of this compound on mitogen-activated protein kinase (MAPK) pathways, such as the phosphorylation of JNK, p38, and ERK1/2. researchgate.netnih.gov Changes in the phosphorylation levels of these kinases indicate the activation or inhibition of downstream signaling events. bitesizebio.comabcam.com

Enzyme-linked immunosorbent assays (ELISA) or similar enzyme immunometric assays are also employed for the quantitative determination of specific proteins or signaling molecules. abcam.comlicorbio.comactivemotif.com For instance, ELISA kits can be used to quantitatively determine the levels of phosphorylated ERK1/2 in cell lysates following treatment with this compound. nih.govresearchgate.net These assays offer a quantitative approach to assess the impact of this compound on specific components of signaling pathways. abcam.comlicorbio.com

Flow cytometry is a powerful technique used to analyze various cellular characteristics within a heterogeneous population, including cell cycle distribution and apoptosis. bio-rad-antibodies.complos.orgnih.gov This method allows for the quantitative assessment of cellular responses to this compound.

Apoptosis, or programmed cell death, can be detected using flow cytometry by employing markers such as Annexin V and propidium (B1200493) iodide (PI), or by analyzing the sub-G1 cell population which represents fragmented DNA characteristic of apoptotic cells. bio-rad-antibodies.comnih.govarchivesofmedicalscience.com Flow cytometry experiments are conducted to determine if this compound influences the rate of apoptosis in specific cell types. archivesofmedicalscience.comresearchgate.net For example, studies investigating the protective effects of A3AR agonists, including this compound, on retinal ganglion cells from apoptosis in glaucoma models may utilize flow cytometry. researchgate.net Cell cycle analysis by flow cytometry involves staining cellular DNA and determining the proportion of cells in different phases (G0/G1, S, G2/M). bio-rad-antibodies.complos.orgnih.govarchivesofmedicalscience.com This helps to understand if this compound affects cell proliferation or cell cycle progression. archivesofmedicalscience.com

In Vivo Experimental Paradigms in Animal Models (Focus on Mechanistic Insights)

In vivo studies using animal models are essential for evaluating the effects of this compound in a complex biological system and gaining insights into its mechanisms of action in the context of disease pathophysiology.

The selection of animal models is dictated by the specific disease or condition being investigated and its underlying pathophysiology. Animal models are used to study the potential therapeutic effects of this compound in various contexts, including autoimmune inflammatory diseases and ischemia/reperfusion injury. iomcworld.orgnih.govuniversiteitleiden.nl

For instance, a spontaneously breathing cat model of lung ischemia and reperfusion injury has been utilized to study the effects of this compound on lung protection. nih.gov This model allows researchers to investigate how this compound attenuates lung injury and apoptosis in a setting that mimics clinical conditions. nih.gov Animal models are chosen to provide insights into the etiology, mechanisms, and neurochemistry of disorders, and they offer a platform to study the in vivo effects of compounds like this compound on disease progression and cellular responses within native tissue environments. urncst.com While the precise in vivo selectivity of this compound can be complex to determine, studies in animal models can provide indications, such as the observation that at certain doses, this compound did not cause significant changes in heart rate or blood pressure, suggesting a degree of selectivity over A1AR and A2AAR. nih.gov

Following in vivo administration of this compound in animal models, ex vivo analysis of harvested tissues and cells is performed to assess the biochemical and cellular effects. This allows for a detailed examination of the changes induced by this compound within the physiological context of the animal model.

Advanced Biophysical Techniques for Receptor-Ligand Interactions

Biophysical techniques offer label-free and real-time analysis of molecular interactions, providing valuable data on binding kinetics and thermodynamics. These methods are essential for a comprehensive understanding of how this compound interacts with its target, the A3AR.

Surface Plasmon Resonance (SPR) for Kinetic Binding Studies

Surface Plasmon Resonance (SPR) is a widely used biophysical technique for the real-time monitoring of biomolecular interactions, including the binding of small molecules like this compound to immobilized receptors such as A3AR. The SPR principle relies on detecting changes in mass concentration near a sensor surface as molecules bind. This allows for the determination of key kinetic parameters, namely the association rate constant (ka or kon) and the dissociation rate constant (kd or koff) researchgate.netnih.gov. From these kinetic rates, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated (KD = kd/ka) researchgate.net.

SPR provides a detailed kinetic profile of the interaction, revealing how quickly the complex forms and dissociates researchgate.netnih.gov. This information is critical for understanding the dynamic nature of the this compound-A3AR interaction and can complement data obtained from endpoint binding assays. While SPR is a suitable and commonly employed technique for studying the binding kinetics of ligands to G protein-coupled receptors like A3AR guidetomalariapharmacology.orgnih.gov, specific detailed kinetic data for this compound binding to A3AR determined by SPR were not available in the consulted literature.

Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Structural Insights (if available for A3AR-ligand complexes)

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques capable of providing high-resolution structural information about biological macromolecules and their complexes with small molecules wikipedia.orgnih.gov. Such structural data can reveal the precise binding pose of a ligand within the receptor binding site, the specific amino acid residues involved in the interaction, and the conformational changes that occur upon ligand binding. This detailed structural understanding is invaluable for structure-based drug design and for elucidating the mechanisms of receptor activation or inhibition.

NMR spectroscopy can be applied to study the structure and dynamics of proteins and their interactions with ligands in solution wikipedia.org. X-ray crystallography, on the other hand, provides a static picture of the complex in a crystalline state nih.gov. Both techniques have been instrumental in determining the structures of numerous receptor-ligand complexes, including those involving G protein-coupled receptors.

Future Perspectives and Unresolved Questions in Mrs3558 Research

Exploration of Allosteric Modulators of A3AR Based on MRS3558 Scaffold

While this compound is a direct agonist, the exploration of allosteric modulators based on its scaffold represents a significant future direction. Allosteric modulators bind to a site on the receptor distinct from the orthosteric binding site (where agonists like this compound bind) and can positively or negatively influence the receptor's response to an agonist. unife.itnih.gov Given the established favorable properties of the this compound scaffold in terms of A3AR affinity and selectivity, it could serve as a valuable starting point for designing compounds that allosterically modulate A3AR activity. Research into allosteric modulation of A3AR is ongoing, with some positive allosteric modulators already reported. unife.itnih.govwikipedia.org Developing such modulators based on the this compound structure could offer finer control over A3AR signaling and potentially lead to novel therapeutic strategies with distinct pharmacological profiles compared to orthosteric agonists.

Integration of Omics Data to Understand Global Cellular Responses to this compound

Understanding the comprehensive cellular responses to this compound requires the integration of omics data, including transcriptomics, proteomics, and metabolomics. While studies have investigated specific signaling pathways modulated by A3AR activation with this compound nih.govnih.gov, a global view of the molecular changes induced by this agonist is still developing. Integrating omics data could reveal previously unappreciated pathways and networks influenced by A3AR activation, providing a more complete picture of its biological roles. This approach could also help identify biomarkers of A3AR activation and predict differential responses to this compound in various cell types and disease states. Some studies have begun to explore gene regulation upon A3AR agonist treatment, highlighting the potential of this approach. nih.gov

Development of Spatially and Temporally Controlled A3AR Activation via this compound Analogues

Achieving precise spatial and temporal control over A3AR activation is crucial for dissecting its roles in complex biological processes and for potential therapeutic applications. Developing this compound analogues that can be activated by external stimuli, such as light (photopharmacology) or specific enzymes, would allow for unprecedented control over when and where A3AR signaling occurs. While the current research focuses on the intrinsic activity of this compound, future work could explore incorporating photo-switchable moieties or enzyme-labile linkers into the this compound scaffold. This would enable researchers to probe the immediate consequences of A3AR activation in specific tissues or at defined time points, providing insights into the dynamic nature of A3AR signaling. The development of fluorescent ligands based on the methanocarba scaffold, including derivatives of this compound, represents a step towards visualizing receptor localization and dynamics, which could be foundational for developing spatially controlled activation methods. ub.edu

Elucidating the Role of A3AR and this compound in Less Explored Physiological Systems

While the roles of A3AR and its agonists like this compound have been investigated in systems such as the cardiovascular, pulmonary, and central nervous systems, their functions in many other physiological systems remain less explored. unife.itnih.govnih.govcanfite.com Future research could focus on systematically investigating the expression and function of A3AR in a wider range of tissues and organs, utilizing this compound as a key pharmacological tool. This could reveal novel roles for A3AR in maintaining homeostasis or contributing to pathology in these systems. Examples of less explored areas could include the reproductive system, the endocrine system, or specific components of the innate or adaptive immune system beyond what is currently known. nih.govunife.itnih.gov

Q & A

Basic Research Questions

Q. What are the primary pharmacological characteristics of MRS3558 that make it a selective A3 adenosine receptor (A3AR) agonist?

  • Methodological Answer : this compound’s selectivity and potency are determined through competitive binding assays and functional studies. It exhibits a Ki value of 0.3 nM for the human A3AR, with >900-fold selectivity over other adenosine receptor subtypes (A1, A2A, A2B) . Structural features such as the (N)-methanocarba ribose modification and 5’-N-methyluronamide group enhance receptor binding and stability, as confirmed by comparative SAR studies . Researchers should validate selectivity using subtype-specific antagonists (e.g., MRS1191 for A3AR) in control experiments .

Q. What experimental models have been used to evaluate the therapeutic potential of this compound in ischemia/reperfusion injury?

  • Methodological Answer : In vivo models include:

  • Lung injury : Cats subjected to ischemia/reperfusion (I/R) injury, with this compound administered intravenously at 50–100 µg/kg post-ischemia. Outcomes were assessed via histopathology (vesicular damage, apoptosis) and caspase-3 activity measurements .
  • Retinal neuroprotection : Rat models co-injected with BzATP (P2X7 receptor agonist) and this compound (10 µM), demonstrating increased ganglion cell survival via paired t-tests (p<0.001, n=48 regions) . Researchers must standardize injury induction protocols and include non-ischemic controls to isolate treatment effects .

Q. How is this compound synthesized, and what structural modifications influence its receptor affinity?

  • Methodological Answer : this compound is derived from (N)-methanocarba adenosine derivatives. Key steps include:

  • Ribose constraint : Methanocarba ring system stabilizes the North conformation, improving A3AR binding .
  • 5’-N-methyluronamide substitution : Enhances potency and metabolic stability . Modifications like halogenation (e.g., bromine/iodine) at the phenyl moiety can convert agonists to antagonists (e.g., MRS51479), highlighting the need for precise synthetic protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding this compound’s efficacy across different in vivo models?

  • Methodological Answer : Contradictions may arise from species-specific receptor expression or dosing variability. To address this:

  • Cross-species validation : Compare A3AR expression levels (e.g., human vs. cat vs. rat) using qPCR or Western blot .
  • Dose optimization : Conduct pharmacokinetic studies to establish tissue-specific exposure levels. For example, 50 µg/kg this compound reduced lung injury in cats but required 10 µM in retinal models .
  • Antagonist controls : Use A3AR antagonists (e.g., MRS1191) to confirm mechanism-specific effects .

Q. What methodological considerations are critical when designing dose-response studies for this compound in preclinical models?

  • Methodological Answer :

  • Dose range : Test multiple doses (e.g., 50, 100, 300 µg/kg) to identify the therapeutic window and avoid off-target effects .
  • Temporal administration : Administer compounds at defined timepoints (e.g., 1 hour post-ischemia) to align with pathological cascades .
  • Endpoint selection : Use quantitative measures (e.g., caspase-3 activity for apoptosis, cell survival counts) rather than qualitative observations .

Q. How does this compound’s efficacy in β-arrestin2 recruitment compare to other A3AR agonists, and what implications does this have for signaling pathway analysis?

  • Methodological Answer : this compound exhibits high potency (logEC50 ≈ −8.3) in β-arrestin2 recruitment assays, surpassing N6-benzyl-substituted analogs . Researchers should:

  • Use pathway-specific assays : Compare cAMP inhibition (Gi/o coupling) and β-arrestin recruitment (biased signaling) to identify functional selectivity .
  • Leverage structural insights : C2 modifications in (N)-methanocarba derivatives may stabilize receptor conformations that favor β-arrestin pathways, necessitating molecular dynamics simulations .

Key Recommendations for Researchers

  • Experimental replication : Follow detailed synthesis protocols and in vivo administration guidelines to ensure reproducibility.
  • Data transparency : Report negative results (e.g., inefficacy at lower doses) to avoid publication bias .
  • Ethical compliance : Adhere to animal welfare standards in ischemia/reperfusion models, including anesthesia and endpoint criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MRS3558
Reactant of Route 2
MRS3558

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.